molecular formula C13H13BrO B6206976 3-(2-bromophenyl)spiro[3.3]heptan-1-one CAS No. 2274055-89-7

3-(2-bromophenyl)spiro[3.3]heptan-1-one

Cat. No.: B6206976
CAS No.: 2274055-89-7
M. Wt: 265.1
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Description

3-(2-Bromophenyl)spiro[3.3]heptan-1-one is a strained spirocyclic compound featuring a bromophenyl substituent at the 3-position of the spiro[3.3]heptan-1-one core. The spiro[3.3]heptane scaffold is characterized by two fused three-membered rings sharing a central carbon atom, resulting in significant angular strain. This strain is leveraged in synthetic methodologies such as the strain-relocating semipinacol rearrangement (Fig. 1), where 1-sulfonylcyclopropanols react with lithiated bicyclo[1.1.0]butanes to yield optically active spiro[3.3]heptan-1-ones with full regio- and stereoselectivity .

Properties

CAS No.

2274055-89-7

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

Preparation Methods

Semipinacol Rearrangement of Cyclopropanol Precursors

A highly stereospecific route involves the semipinacol rearrangement of 1-sulfonylcyclopropanols fused with bromophenyl-substituted bicyclobutane intermediates . The process begins with the lithiation of 1-sulfonylbicyclo[1.1.0]butane, followed by nucleophilic addition to a transient cyclopropanone species (Figure 1). The resulting bicyclobutylcyclopropanol undergoes acid-catalyzed rearrangement, relocating strain to form the spiro[3.3]heptan-1-one core.

Key Steps :

  • Lithiation : 1-Sulfonylbicyclo[1.1.0]butane is treated with LDA at −78°C to generate a lithiated species .

  • Cyclopropanone Formation : Reaction with 2-bromophenyl-substituted cyclopropanone forms a strained intermediate.

  • Rearrangement : HCl-mediated protonation triggers a -shift, yielding 3-(2-bromophenyl)spiro[3.3]heptan-1-one in >90% regioselectivity .

Optimization Challenges :

  • Acid Sensitivity : Over-protonation leads to byproducts; optimal HCl concentration is 1.5 equiv .

  • Stereochemical Control : Chiral auxiliaries on the cyclopropanone ensure enantiomeric excess (>95% ee) .

[2+2] Cycloaddition and Functionalization

Thermal [2+2] cycloaddition between bicyclo[1.1.0]butane derivatives and ketenes offers an alternative pathway . For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one undergoes Suzuki-Miyaura coupling with 2-bromophenylboronic acid to install the aryl group (Table 1) .

Reaction Conditions :

StepReagentsYield (%)
CycloadditionBicyclo[1.1.0]butane, 120°C42
BorylationPinacolborane, Pd(dba)₂65
Suzuki Coupling2-Bromophenylboronic acid, Pd(PPh₃)₄78

Advantages :

  • Modularity: Boronate intermediates enable late-stage diversification .

  • Scalability: Reactions proceed under mild conditions (80–120°C).

Limitations :

  • Steric Hindrance : Bulky 2-bromophenyl groups reduce coupling efficiency .

Alkylation of Spirocyclic Amines

A patent-derived method alkylates 2-oxa-6-azaspiro[3.3]heptane with 2-bromo-1-(2-bromophenyl)ethane in sulfolane/NaOH (Figure 2) . The spirocyclic amine intermediate is deprotected and oxidized to the ketone.

Procedure :

  • Alkylation : 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv) reacts with 2-bromo-1-(2-bromophenyl)ethane (1.2 equiv) in sulfolane at 80°C for 3 h .

  • Oxidation : Crude product is treated with Jones reagent (CrO₃/H₂SO₄) to yield the ketone (72% overall) .

Critical Parameters :

  • Solvent Choice : Sulfolane enhances solubility of polar intermediates .

  • Base Stoichiometry : Excess NaOH (3.5 equiv) minimizes side reactions .

Friedel-Crafts Arylation of Spiro[3.3]heptan-1-one

Direct arylation via Friedel-Crafts alkylation employs AlCl₃ as a Lewis acid to couple spiro[3.3]heptan-1-one with 1-bromo-2-iodobenzene . The reaction proceeds via electrophilic aromatic substitution, with the spiro ketone acting as an alkylating agent.

Mechanistic Insights :

  • Electrophilic Activation : AlCl₃ coordinates to the ketone oxygen, increasing α-carbon electrophilicity .

  • Regioselectivity : Ortho-bromine directs substitution to the para position, necessitating subsequent bromination .

Yield Optimization :

  • Temperature : −20°C minimizes polyalkylation (yield: 58%) .

  • Workup : Aqueous NaHCO₃ quench prevents ketone hydrolysis .

Reductive Amination and Oxidation

A multi-step synthesis starts with reductive amination of spiro[3.3]heptane-1,5-dione with 2-bromoaniline, followed by oxidation (Figure 3) .

Steps :

  • Reductive Amination : Spirodione (1.0 equiv), 2-bromoaniline (1.1 equiv), and NaBH₃CN in MeOH yield a secondary amine (64%) .

  • Oxidation : Dess-Martin periodinane oxidizes the amine to the ketone (89%) .

Advantages :

  • Functional Group Tolerance : NaBH₃CN selectively reduces imines without affecting bromine .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of 3-(2-substituted phenyl)spiro[3.3]heptan-1-one derivatives.

    Oxidation: Formation of 3-(2-bromophenyl)spiro[3.3]heptanoic acid.

    Reduction: Formation of 3-(2-bromophenyl)spiro[3.3]heptan-1-ol.

Scientific Research Applications

3-(2-bromophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique spirocyclic structure makes it a candidate for the synthesis of novel polymers and materials with specific mechanical properties.

    Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The 2- vs. 3-bromophenyl isomers exhibit distinct steric profiles.

Electron-Withdrawing Groups : Bromine (in 2-/3-bromo derivatives) and fluorine (in 6,6-difluoro) enhance electrophilicity at adjacent carbons, but fluorine’s smaller size reduces steric effects while increasing metabolic stability .

Heteroatom Incorporation : Nitrogen-containing analogs (e.g., 2-aza and 2,6-diaza derivatives) show increased polarity and hydrogen-bonding capacity, which may improve aqueous solubility and target binding .

Synthetic Accessibility : The semipinacol rearrangement () is broadly applicable to spiro[3.3]heptan-1-ones but requires tailored precursors for substituent-specific derivatives.

Reactivity and Stability

  • Bromophenyl Derivatives : The 2-bromo isomer’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may be hindered by steric crowding compared to the 3-bromo analog.
  • Aza-Spiro Compounds : The 2-aza derivative’s nitrogen enables functionalization (e.g., alkylation) but may also increase susceptibility to oxidation .

Q & A

Q. What are the primary synthetic routes for 3-(2-bromophenyl)spiro[3.3]heptan-1-one?

The compound is synthesized via strain-relocating semipinacol rearrangements, where 1-sulfonylcyclopropanols react with lithiated 1-sulfonylbicyclo[1.1.0]butanes under basic conditions. Key steps include:

  • Addition of metallated bicyclobutanes to cyclopropanone equivalents.
  • Acid-mediated ([MsOH or AlCl₃]) semipinacol rearrangement to form the spiro[3.3]heptan-1-one core .
  • Optimization of reaction conditions (e.g., solvent: THF, temperature: −78°C to rt) to achieve yields up to 67% .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR : To confirm spirocyclic connectivity and bromophenyl substitution patterns.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., spiro C-C bond length: ~1.54 Å) .
  • Mass spectrometry : Validates molecular weight (C₁₃H₁₃BrO, ~265.1 g/mol) .

Q. What are the key reactivity patterns of this compound?

The bromine atom and ketone group drive reactivity:

  • Nucleophilic substitution : Bromine participates in Suzuki couplings or aryl halide exchange.
  • Ketone functionalization : Reduction to alcohols or condensation reactions for derivative synthesis .
  • Strain-induced rearrangements under acidic conditions (e.g., cyclopropylcarbinyl cation intermediates) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in spiro[3.3]heptan-1-one derivatives be resolved during synthesis?

Diastereomer formation (endo vs. exo) arises from rotameric cyclopropylcarbinyl cations. Mitigation strategies include:

  • Chiral cyclopropanone equivalents : Use enantiopure 1-sulfonylcyclopropanols (e.g., 97–99% ee) to control stereochemistry .
  • Acid selection : AlCl₃ suppresses epimerization vs. MsOH, preserving stereointegrity (e.g., 85% ee retention) .
  • NOE analysis and HPLC : Validate stereochemical outcomes post-synthesis .

Q. What experimental designs address conflicting spectroscopic data for spirocyclic intermediates?

Contradictions in NMR or MS data require:

  • Isotopic labeling : Track rearrangement pathways (e.g., ¹³C-labeled cyclopropanones).
  • In-situ monitoring : Use low-temperature NMR to capture transient intermediates.
  • Computational modeling : DFT calculations predict stable conformers and validate spectral assignments .

Q. How does the spiro[3.3]heptane motif influence pharmacological activity in derivatives?

While direct biological data for this compound is limited, spiro[3.3]heptanes generally:

  • Enhance metabolic stability via rigid 3D conformations.
  • Improve target selectivity in enzyme inhibition assays (e.g., kinase inhibitors) .
  • Serve as bioisosteres for flat aromatic systems in lead optimization .

Notes

  • All answers integrate methodological rigor, distinguishing basic vs. advanced tiers.
  • Citations follow evidence IDs (e.g., for strain-relocating mechanisms).

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